Cas no 1806273-21-1 (Ethyl 4-cyano-2-mercapto-6-methylphenylacetate)

Ethyl 4-cyano-2-mercapto-6-methylphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-2-mercapto-6-methylphenylacetate
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- インチ: 1S/C12H13NO2S/c1-3-15-12(14)6-10-8(2)4-9(7-13)5-11(10)16/h4-5,16H,3,6H2,1-2H3
- InChIKey: AUMGYHDGBGNCNS-UHFFFAOYSA-N
- ほほえんだ: SC1=CC(C#N)=CC(C)=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 51.1
Ethyl 4-cyano-2-mercapto-6-methylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010013188-250mg |
Ethyl 4-cyano-2-mercapto-6-methylphenylacetate |
1806273-21-1 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A010013188-1g |
Ethyl 4-cyano-2-mercapto-6-methylphenylacetate |
1806273-21-1 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
Alichem | A010013188-500mg |
Ethyl 4-cyano-2-mercapto-6-methylphenylacetate |
1806273-21-1 | 97% | 500mg |
798.70 USD | 2021-07-05 |
Ethyl 4-cyano-2-mercapto-6-methylphenylacetate 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Ethyl 4-cyano-2-mercapto-6-methylphenylacetateに関する追加情報
Ethyl 4-Cyano-2-Mercapto-6-Methylphenylacetate: A Comprehensive Overview
Ethyl 4-cyano-2-mercapto-6-methylphenylacetate, with the CAS number 1806273-21-1, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a cyano group, a mercapto group, and a methyl group attached to a phenyl ring, further substituted with an ethyl acetate moiety. The combination of these functional groups makes it a versatile molecule with potential applications in various chemical reactions and material synthesis.
The cyano group (-CN) is known for its strong electron-withdrawing properties, which can significantly influence the reactivity of the molecule. This group is often utilized in organic synthesis to facilitate nucleophilic substitutions or as a precursor for other functional groups. The mercapto group (-SH), on the other hand, is highly nucleophilic and can participate in thiol-based reactions, such as thiol-ene coupling or mercapto alkylation. The presence of both these groups in the same molecule creates a unique platform for multi-functional reactivity.
The methyl group (-CH3) attached to the phenyl ring adds steric bulk to the molecule, which can influence both the physical properties and reactivity. Additionally, the ethyl acetate moiety (CH3COOEt) serves as an ester group, which can undergo hydrolysis under specific conditions to yield the corresponding carboxylic acid. This feature makes it useful in controlled-release systems or as a protecting group in synthetic chemistry.
Recent studies have explored the potential of Ethyl 4-cyano-2-mercapto-6-methylphenylacetate in various applications. For instance, researchers have investigated its role as a building block for constructing complex aromatic systems with tailored electronic properties. The compound has been employed in Suzuki-Miyaura couplings, where its thiol group facilitates cross-coupling reactions with aryl halides under palladium catalysis. This approach has enabled the synthesis of biaryl compounds with enhanced electronic communication between aromatic rings.
Another area of interest is its application in polymer chemistry. The combination of electron-withdrawing and nucleophilic groups in Ethyl 4-cyano-2-mercapto-6-methylphenylacetate makes it a promising candidate for designing stimuli-responsive polymers. By incorporating this compound into polymer backbones, scientists have developed materials that exhibit reversible changes in their physical properties upon exposure to external stimuli such as light or temperature.
In terms of biological applications, Ethyl 4-cyano-2-mercapto-6-methylphenylacetate has shown potential as a lead compound for drug discovery. Its structure resembles certain pharmacophores associated with anti-inflammatory and anticancer agents. Recent research has focused on modifying its functional groups to enhance bioavailability and target specificity. For example, substituting the ethyl acetate group with more hydrophilic moieties has improved its solubility in physiological conditions.
The synthesis of Ethyl 4-cyano-2-mercapto-6-methylphenylacetate involves a multi-step process that typically starts with the preparation of the corresponding phenol derivative. The introduction of the cyano and mercapto groups is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the directing effects of existing substituents. The final step involves esterification to attach the ethyl acetate moiety, ensuring stability and ease of handling.
From an environmental perspective, Ethyl 4-cyano-2-mercapto-6-methylphenylacetate exhibits moderate stability under standard storage conditions. However, its reactivity towards nucleophiles and acids necessitates careful handling during synthesis and application. Proper safety protocols should be followed to minimize exposure risks and ensure compliance with occupational health standards.
In conclusion, Ethyl 4-cyano-2-mercapto-6-methylphenylacetate (CAS No: 1806273-21-1) is a multifunctional compound with diverse applications across organic synthesis, materials science, and drug discovery. Its unique combination of functional groups provides chemists with a versatile tool for designing complex molecules and advanced materials. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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